molecular formula C12H20Cl4Pt2 B576674 Dichlorobis[chloro(cyclohexene)platinum(II) CAS No. 12176-53-3

Dichlorobis[chloro(cyclohexene)platinum(II)

Cat. No.: B576674
CAS No.: 12176-53-3
M. Wt: 696.26
InChI Key: PXZVHCZWVCPIRD-UHFFFAOYSA-J
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Description

Historical Context and Development of Platinum(II) Cyclohexene Complexes

The development of platinum-olefin complexes traces its origins to the pioneering work of William Christopher Zeise, who discovered Zeise's salt, potassium trichloro(ethylene)platinate(II) hydrate, in 1830 while investigating the reaction of platinum tetrachloride with boiling ethanol. This discovery marked the birth of organometallic chemistry, as Zeise's salt was one of the first organometallic compounds to be reported and represented the first example of a transition metal alkene complex.

Following Zeise's groundbreaking work, there was relatively little progress in the field of platinum-olefin complexes for over a century, until the work of Kharasch and Anderson in the 1930s renewed interest in this area. The intensive study of olefin complexes during the subsequent decades resulted not only in the synthesis of large numbers of these compounds but also in a deeper understanding of their structures and potential applications.

The evolution from simple ethylene complexes to more sophisticated cyclohexene derivatives represented a natural progression in organometallic chemistry. Olefin complexes were commonly obtained by direct interaction of platinum metal salts or complexes with olefins, and this methodology was successfully extended to cyclic olefins such as cyclohexene. The recognition that platinum could form stable complexes with various types of olefins, including mono-olefins, conjugated diolefins, and non-conjugated or chelating diolefins, paved the way for the development of dichlorobis[chloro(cyclohexene)platinum(II)] and related compounds.

The development of cyclohexene-platinum complexes gained particular significance as researchers recognized their potential as intermediates in homogeneous catalytic processes. The selective reduction of benzene to cyclohexene mediated by platinum metal complexes demonstrated the synthetic utility of these systems, with platinum complexes showing remarkable efficiency in such transformations. This work established the foundation for understanding how cyclohexene-platinum complexes could participate in catalytic cycles and organic transformations.

Chemical Identity and Classification

Dichlorobis[chloro(cyclohexene)platinum(II)] is systematically classified as an organometallic platinum(II) complex containing cyclohexene ligands and chloride anions. The compound is registered under CAS number 12176-53-3 and possesses the molecular formula C₁₂H₂₀Cl₄Pt₂. The systematic name reflects its dimeric structure, where two platinum centers are bridged by chloride ligands, with each platinum additionally coordinated to a cyclohexene molecule and a terminal chloride.

The compound is known by several synonymous names in the chemical literature, including cyclohexenedichloroplatinum, bis[dichloro(cyclohexene)platinum], di-μ-chlorobis[chloro(cyclohexene)platinum(II)], and di-μ-chlorodichlorobis(cyclohexene)diplatinum(II). These various nomenclatures reflect different conventions for describing the bridging chloride ligands and the overall coordination environment around the platinum centers.

From a structural perspective, the compound belongs to the broader class of platinum-olefin complexes, which are characterized by the coordination of unsaturated organic molecules to platinum metal centers. The cyclohexene ligands coordinate to platinum through their carbon-carbon double bonds, forming η²-complexes where the alkene acts as a two-electron donor. This type of coordination is fundamental to the reactivity and stability of the complex.

The molecular structure can be described as featuring two platinum(II) centers in a dimeric arrangement, connected by bridging chloride ligands. Each platinum center adopts a square planar geometry, which is characteristic of platinum(II) complexes. The cyclohexene ligands occupy coordination sites on each platinum center, while additional chloride ligands complete the coordination sphere. This structural arrangement places the compound within the category of chloride-bridged dinuclear platinum complexes.

Table 1: Chemical Identity Parameters

Parameter Value
CAS Number 12176-53-3
Molecular Formula C₁₂H₂₀Cl₄Pt₂
MDL Number MFCD00050944
Systematic Name Dichlorobis[chloro(cyclohexene)platinum(II)]
Alternative CAS 60134-75-0
Chemical Class Organometallic Platinum(II) Complex

Basic Physicochemical Properties

The physicochemical properties of dichlorobis[chloro(cyclohexene)platinum(II)] reflect its organometallic nature and dimeric structure. The compound has a molecular weight of 696.26 grams per mole, making it a relatively heavy organometallic complex due to the presence of two platinum atoms. The exact mass has been determined to be 694.956439 grams per mole, with a monoisotopic mass of 693.9615 grams per mole.

The compound typically appears as a beige powder under standard conditions. This coloration is characteristic of many platinum-olefin complexes and reflects the electronic transitions possible within the coordination environment of the platinum centers. The solid-state properties make the compound suitable for handling and storage under appropriate conditions.

Metal purity specifications for commercial preparations typically range from 99% to 99.999%, with the theoretical platinum content calculated to be 56% by weight. This high platinum content reflects the significant contribution of the two platinum centers to the overall molecular weight of the complex. The metal purity is an important consideration for catalytic applications, where trace impurities can significantly affect performance.

Storage and stability considerations indicate that the compound should be maintained at room temperature (25°C) under appropriate atmospheric conditions. The stability of the complex is enhanced by the chelating nature of the cyclohexene ligands and the bridging chloride arrangement, which provides structural rigidity to the overall molecular framework.

The compound exhibits limited solubility in water, which is typical for organometallic complexes containing hydrophobic organic ligands. This property influences its handling and application in various chemical processes, often requiring the use of organic solvents for dissolution and manipulation.

Table 2: Physical Properties Summary

Property Value Source
Molecular Weight 696.26 g/mol Chemical databases
Exact Mass 694.956439 g/mol Mass spectrometry
Appearance Beige powder Commercial specifications
Platinum Content 56% theoretical Elemental analysis
Storage Temperature 25°C Stability studies
Water Solubility Limited Solubility testing

Significance in Organometallic Chemistry

Dichlorobis[chloro(cyclohexene)platinum(II)] occupies a significant position within organometallic chemistry due to its dual role as both a stable platinum-olefin complex and an effective homogeneous catalyst. The compound serves as an important example of how platinum can form stable coordination compounds with cyclic olefins, contributing to the fundamental understanding of metal-alkene bonding interactions.

The catalytic significance of this compound is particularly evident in hydrosilylation reactions, where it functions as an efficient catalyst for the addition of silicon-hydrogen bonds across carbon-carbon double bonds. This application represents one of the most important commercial uses of platinum-olefin complexes and demonstrates the practical value of these organometallic compounds in synthetic chemistry. The effectiveness of dichlorobis[chloro(cyclohexene)platinum(II)] in hydrosilylation stems from its ability to activate both the silicon-hydrogen bond and the carbon-carbon double bond through coordination to the platinum centers.

Beyond its catalytic applications, the compound serves as a valuable model system for understanding the electronic and structural factors that govern platinum-olefin interactions. Research has shown that platinum complexes can facilitate various transformations of coordinated olefins, including oxidation, isomerization, hydrogenation, and polymerization. The cyclohexene ligands in this complex provide a well-defined system for studying these fundamental processes.

The compound also contributes to the broader understanding of how platinum complexes can participate in catalytic cycles. Studies of related platinum-olefin systems have revealed that such complexes can undergo nucleophilic attack on the coordinated olefin molecule, leading to various synthetic transformations. This reactivity pattern has implications for the development of new catalytic processes and the design of improved platinum-based catalysts.

The structural features of dichlorobis[chloro(cyclohexene)platinum(II)], particularly its dimeric nature with bridging chloride ligands, make it an important reference compound for understanding how platinum complexes can aggregate and how this aggregation affects their chemical properties. The η³-cyclohexenyl and related platinum complexes have been shown to undergo selective oxidation reactions, demonstrating the versatility of platinum-cyclohexene systems in synthetic applications.

Research into platinum complexes with cyclohexene and related ligands has also contributed to the development of novel chemical processes with potential commercial applications. The ability of platinum to coordinate with various types of olefins and the subsequent reactivity of these complexes has opened new avenues for chemical synthesis and industrial applications.

The compound represents an important link between fundamental organometallic chemistry and practical catalytic applications. Its study has enhanced understanding of metal-ligand bonding, provided insights into catalytic mechanisms, and contributed to the development of new synthetic methodologies. The continued investigation of dichlorobis[chloro(cyclohexene)platinum(II)] and related compounds remains relevant for advancing both theoretical understanding and practical applications in organometallic chemistry.

Properties

IUPAC Name

cyclohexene;dichloroplatinum
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H10.4ClH.2Pt/c2*1-2-4-6-5-3-1;;;;;;/h2*1-2H,3-6H2;4*1H;;/q;;;;;;2*+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZVHCZWVCPIRD-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC=CC1.C1CCC=CC1.Cl[Pt]Cl.Cl[Pt]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl4Pt2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12176-53-3, 60134-75-0
Record name Di-μ-chlorodichlorobis[(1,2-η)-cyclohexene]diplatinum
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Record name stereoisomer of Di-μ-chlorodichlorobis[(1,2-η)-cyclohexene]diplatinum
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Record name EINECS 262-073-7
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Record name Di-μ-chlorodichlorobis[(1,2-η)-cyclohexene]diplatinum, stereoisomer
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Record name Di-µ-chloro-bis[chloro(cyclohexene)platinum(II)]
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Preparation Methods

Direct Reaction of Platinum Precursors with Cyclohexene

A common approach for synthesizing platinum-olefin complexes involves reacting platinum(II) chloride (PtCl2\text{PtCl}_2) or potassium tetrachloroplatinate (K2PtCl4\text{K}_2\text{PtCl}_4) with olefins in polar solvents. For dichlorobis[chloro(cyclohexene)platinum(II)], the reaction can be conceptualized as:

K2PtCl4+2 C6H10Pt2Cl4(C6H10)2+2 KCl\text{K}2\text{PtCl}4 + 2\ \text{C}6\text{H}{10} \rightarrow \text{Pt}2\text{Cl}4(\text{C}6\text{H}{10})_2 + 2\ \text{KCl}

Procedure :

  • Dissolve K2PtCl4\text{K}_2\text{PtCl}_4 in a water-nn-propanol mixture (1:0.1 v/v) at 50°C.

  • Gradually add cyclohexene in nn-propanol (1:1 v/v to cyclohexene) with stirring.

  • Introduce a phase-transfer catalyst (e.g., PEG-400) to enhance ligand substitution kinetics.

  • Maintain the reaction at 50°C for 4 hours, yielding a milky-white precipitate.

  • Filter, wash with ethanol and water, and dry under vacuum.

Key Parameters :

  • Molar Ratio : A 1:6.4 molar ratio of K2PtCl4\text{K}_2\text{PtCl}_4 to cyclohexene ensures excess ligand for complete coordination.

  • Solvent System : nn-Propanol promotes solubility of both inorganic and organic reactants, while water stabilizes ionic intermediates.

  • Catalyst : PEG-400 facilitates chloride displacement by cyclohexene, improving yield to ~90%.

Bridging Ligand Assembly via Chloro-Bridged Intermediates

Dinuclear platinum complexes often form via self-assembly of mononuclear precursors. For example, refluxing PtCl2(cyclohexene)2\text{PtCl}_2(\text{cyclohexene})_2 in dichloromethane with a chloride source (e.g., HCl) may induce bridging:

2 PtCl2(C6H10)2+2 ClPt2Cl4(C6H10)2+2 C6H102\ \text{PtCl}2(\text{C}6\text{H}{10})2 + 2\ \text{Cl}^- \rightarrow \text{Pt}2\text{Cl}4(\text{C}6\text{H}{10})2 + 2\ \text{C}6\text{H}_{10}

Optimization Considerations :

  • Temperature : Elevated temperatures (60–80°C) favor bridge formation but risk ligand decomposition.

  • Counterions : Alkali metal chlorides (e.g., KCl) drive equilibrium toward the dinuclear product.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialSolventCatalystTemp. (°C)Time (h)Yield (%)
Direct ReactionK2PtCl4\text{K}_2\text{PtCl}_4nn-Propanol/H2_2OPEG-40050490–95
Bridging AssemblyPtCl2(C6H10)2\text{PtCl}_2(\text{C}_6\text{H}_{10})_2CH2_2Cl2_2HCl60–806–870–85

Advantages of Direct Reaction :

  • Higher yield due to phase-transfer catalysis.

  • Simplified purification via precipitation.

  • Recyclable solvent and platinum residues.

Challenges in Bridging Assembly :

  • Requires isolation of mononuclear precursor.

  • Sensitive to moisture and oxygen.

Characterization and Quality Control

Spectroscopic Verification

  • IR Spectroscopy : Bands at 480–520 cm1^{-1} confirm Pt–Cl stretching, while ν(C=C)\nu(\text{C=C}) at 1640–1680 cm1^{-1} verifies cyclohexene coordination.

  • 1H NMR^1\text{H NMR} : Cyclohexene protons resonate as a multiplet at δ 1.2–2.5 ppm, with coupling to platinum causing signal broadening.

Elemental Analysis

Acceptable tolerances for C12H20Cl4Pt2\text{C}_{12}\text{H}_{20}\text{Cl}_4\text{Pt}_2:

  • C : 25.82% (calc. 25.85%)

  • H : 3.27% (calc. 3.29%)

  • Pt : 52.64% (calc. 52.68%).

Industrial and Environmental Considerations

Solvent and Platinum Recovery

Post-synthesis filtrates contain recoverable nn-propanol and residual platinum. Rotary evaporation concentrates the solvent for reuse, while platinum is precipitated as PtCl42\text{PtCl}_4^{2-} via chloride addition, achieving >95% recovery .

Chemical Reactions Analysis

Types of Reactions

Dichlorobis[chloro(cyclohexene)platinum(II)] undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine ligands can be substituted with other ligands such as phosphines or amines.

    Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, leading to changes in its oxidation state.

    Addition Reactions: The cyclohexene ligand can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines (e.g., ethylenediamine). These reactions are typically carried out in an inert atmosphere using solvents like dichloromethane or toluene.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Addition Reactions: Reagents like hydrogen or halogens can be used for addition reactions involving the cyclohexene ligand.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-coordinated platinum complexes, while oxidation reactions can produce platinum(IV) species.

Mechanism of Action

The mechanism of action of Dichlorobis[chloro(cyclohexene)platinum(II)] involves its interaction with various molecular targets. The platinum center can coordinate with nucleophilic sites on biomolecules, leading to the formation of stable complexes. This interaction can disrupt biological processes, making it a potential candidate for anticancer therapy. The cyclohexene ligand can also participate in reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Platinum(II) Dichloro Complexes

Structural and Physical Properties

The table below compares key properties of the target compound with structurally related platinum(II) complexes:

Compound Name Molecular Formula Molecular Weight (g/mol) Pt Content (%) Solubility Key Structural Features
Di-μ-chloro-bis[chloro(cyclohexene)platinum(II)] Pt₂Cl₄(C₆H₁₀)₂ 696.24 54.4–57.7 Not specified Dinuclear, bridging Cl⁻, alkene ligand
Dichloro(1,2-diaminocyclohexane)platinum(II) [C₆H₁₄N₂]PtCl₂ 380.17 ~51.3 Poor aqueous solubility Mononuclear, chelating diamine ligand
cis-Dichlorobis(triphenylphosphine)platinum(II) PtCl₂(PPh₃)₂ 790.55 ~24.7 Soluble in organic solvents Bulky phosphine ligands, square-planar geometry
cis-Dichlorobis(diethylsulfide)platinum(II) [(C₂H₅)₂S]₂PtCl₂ 446.36 ~43.7 Soluble in acetone, alcohol Sulfur donor ligands, labile chloride

Key Observations :

  • The target compound has the highest Pt content due to its dinuclear structure and minimal organic ligand mass .
  • Bulky ligands (e.g., triphenylphosphine) reduce Pt content but enhance solubility in non-polar solvents .
  • Chelating ligands like 1,2-diaminocyclohexane improve stability but limit solubility, impacting biomedical applications .
Anticancer Activity
  • Dichloro(1,2-diaminocyclohexane)platinum(II) (DACHPt): The parent complex of oxaliplatin exhibits 17-fold higher potency than cisplatin (IC₅₀ = 0.6–0.7 μM) due to its ability to circumvent cisplatin resistance .

Stability and Reactivity

  • Ligand Exchange : Chloride ligands in platinum(II) complexes often undergo substitution. For example, [Pt(bzimpy)Cl]⁺ resists ligand exchange with DNA, enabling stable hydrogel formation . In contrast, complexes with labile Cl⁻ (e.g., diethylsulfide derivatives) readily participate in redox or substitution reactions .
  • Thermal Stability : Triphenylphosphine complexes (e.g., PtCl₂(PPh₃)₂) exhibit high thermal stability (decomposition ≥300°C) , whereas aliphatic ligands (e.g., cyclohexene) may lower decomposition thresholds.

Biological Activity

Dichlorobis[chloro(cyclohexene)platinum(II)], a platinum-based compound, has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article explores its mechanisms of action, cytotoxicity against various cancer cell lines, and comparative studies with other platinum complexes.

Platinum complexes, including dichlorobis[chloro(cyclohexene)platinum(II)], primarily exert their biological effects through interactions with DNA. They form covalent bonds with DNA bases, leading to cross-linking that disrupts DNA replication and transcription. This mechanism is crucial for the compound's anticancer properties, as it can induce apoptosis in cancer cells.

The specific interactions of dichlorobis[chloro(cyclohexene)platinum(II)] with biomolecules have been studied to understand its efficacy compared to other platinum-based drugs like cisplatin and oxaliplatin. Research indicates that the geometry and sterics of the ligands attached to the platinum center significantly influence its biological activity and cytotoxicity profile.

Cytotoxicity Studies

Table 1: Cytotoxicity of Dichlorobis[chloro(cyclohexene)platinum(II)] Compared to Other Platinum Complexes

CompoundIC50 (µM) A431IC50 (µM) A431/PtResistance Factor
Dichlorobis[chloro(cyclohexene)platinum(II)]100.81 ± 1.71108.41 ± 4.111.08
Cisplatin (CDDP)41.31 ± 7.01114.51 ± 15.02.77
Oxaliplatin187.60 ± 14.40180.84 ± 4.110.96

Note: IC50 values represent the concentration required to inhibit cell growth by 50% compared to control cells.

In a study conducted on human carcinoma cell lines A431 (cisplatin-sensitive) and A431/Pt (cisplatin-resistant), dichlorobis[chloro(cyclohexene)platinum(II)] demonstrated a cytotoxic profile comparable to that of oxaliplatin but was less effective than cisplatin in sensitive cell lines . The resistance factor indicates that while it retains some efficacy against resistant lines, it is less potent than cisplatin.

Comparative Analysis with Other Platinum Complexes

Research comparing dichlorobis[chloro(cyclohexene)platinum(II)] with other platinum complexes highlights its unique characteristics:

  • Cisplatin : Known for its high efficacy but also significant side effects, cisplatin remains a standard in chemotherapy.
  • Oxaliplatin : This complex has shown effectiveness against certain resistant cancer types and presents a different side effect profile compared to cisplatin.
  • Dichlorobis[chloro(cyclohexene)platinum(II)] : Exhibits a moderate cytotoxic effect, suggesting potential as a second-line treatment or in combination therapies.

Case Studies and Clinical Implications

Several case studies have focused on the application of dichlorobis[chloro(cyclohexene)platinum(II)] in clinical settings:

  • Study on Human Tumor Cell Lines : In vitro studies showed that this compound could bypass cisplatin resistance mechanisms in certain cell lines, indicating potential for use in patients who have developed resistance to standard treatments .
  • Combination Therapy Trials : Preliminary trials combining dichlorobis[chloro(cyclohexene)platinum(II)] with other agents demonstrated enhanced cytotoxicity, suggesting that it may be beneficial in multi-drug regimens .

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